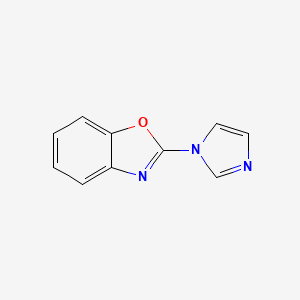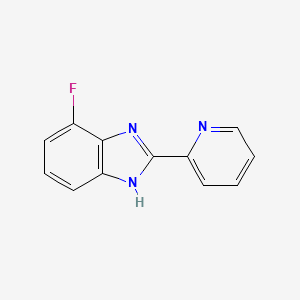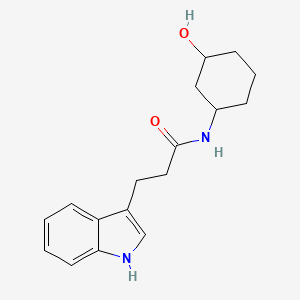![molecular formula C15H18N2O3 B7575941 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid, also known as MIAP or MIAPEP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MIAP is a peptide derivative of melatonin, a hormone that regulates sleep-wake cycles in the body. MIAP is believed to have antioxidant and anti-inflammatory properties, and has been studied for its potential in treating a range of conditions, including neurodegenerative diseases, cancer, and inflammation.
Wirkmechanismus
The mechanism of action of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is not fully understood, but it is thought to involve its antioxidant and anti-inflammatory properties. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has also been shown to inhibit the activation of inflammatory pathways, including the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to scavenge free radicals and inhibit the production of ROS, which can cause oxidative damage to cells. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has also been shown to inhibit the activation of inflammatory pathways, including the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In cancer cells, 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to inhibit cell growth and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is that it can be synthesized using SPPS techniques, which are well-established and widely used in the field of peptide synthesis. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is also relatively stable and can be stored for extended periods of time. One limitation of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid. One area of interest is the development of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid-based therapies for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to have protective effects against oxidative stress and inflammation, which are thought to contribute to the development of these conditions. Another area of interest is the development of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid-based therapies for cancer, as 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, more research is needed to fully understand the mechanism of action of 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid, which could lead to the development of more effective 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid-based therapies.
Synthesemethoden
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this method, the peptide is built up one amino acid at a time on a solid support, using protected amino acids and coupling reagents. Once the peptide chain is complete, the final product is cleaved from the solid support and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been studied for its potential therapeutic applications in a range of fields. In neurodegenerative diseases, 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been shown to have protective effects against oxidative stress and inflammation, which are thought to contribute to the development of conditions such as Alzheimer's disease and Parkinson's disease. 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has also been studied for its potential in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid has been studied for its potential in treating inflammation and pain, as it has been shown to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-12(11-5-3-4-6-13(11)16-10)9-14(18)17(2)8-7-15(19)20/h3-6,16H,7-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJZBRXNHFKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)




![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)